8-Hydroxypinoresinol 4'-glucoside

Catalog No.
S2844155
CAS No.
102582-69-4
M.F
C26H32O12
M. Wt
536.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxypinoresinol 4'-glucoside

CAS Number

102582-69-4

Product Name

8-Hydroxypinoresinol 4'-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C26H32O12

Molecular Weight

536.53

InChI

InChI=1S/C26H32O12/c1-33-17-8-13(3-5-15(17)28)24-26(32)11-36-23(14(26)10-35-24)12-4-6-16(18(7-12)34-2)37-25-22(31)21(30)20(29)19(9-27)38-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25-,26-/m1/s1

InChI Key

GQLQVPZSTWXDBQ-ZOKOZUFBSA-N

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O

Solubility

not available

8-Hydroxypinoresinol 4'-glucoside (8-HPG) is a lignan glycoside, a type of naturally occurring compound found in various plants, including flaxseed, sesame seeds, and rye bran []. It has garnered interest in scientific research due to its potential health benefits and biological activities.

Anti-cancer properties

Studies have explored the potential anti-cancer properties of 8-HPG. In vitro (laboratory) studies have shown that 8-HPG may inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells [, ]. These effects are thought to be mediated through various mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of signaling pathways involved in cancer development []. However, further research, including in vivo (animal) studies and clinical trials, is needed to confirm these findings and understand the potential therapeutic efficacy of 8-HPG in cancer treatment.

Estrogenic and anti-estrogenic effects

8-HPG exhibits weak estrogenic and anti-estrogenic activities, depending on the cell type and context []. This property has led to its investigation in the context of hormone-related conditions such as menopausal symptoms and osteoporosis. However, the research in this area is limited, and further studies are needed to elucidate the potential benefits and risks of 8-HPG for these applications.

Other potential applications

In addition to the areas mentioned above, 8-HPG is being investigated for its potential roles in other areas of health, including:

  • Cardiovascular health: Studies suggest that 8-HPG may have beneficial effects on blood pressure and cholesterol levels.
  • Bone health: Some research indicates that 8-HPG may promote bone formation and prevent bone loss.
  • Antioxidant activity: 8-HPG exhibits antioxidant properties, which may help protect cells from damage caused by free radicals.

8-Hydroxypinoresinol 4'-glucoside is a glycoside and a lignan, characterized by the molecular formula C26H32O12C_{26}H_{32}O_{12} and a molecular weight of approximately 536.5 g/mol . This compound is derived from the plant Valeriana officinalis, commonly known as valerian, which has been traditionally used for its sedative properties. The structure of 8-hydroxypinoresinol 4'-glucoside features a glucose moiety linked to 8-hydroxypinoresinol, contributing to its biological activity and potential therapeutic benefits .

Typical of glycosides and lignans. These include hydrolysis, where the glycosidic bond can be cleaved by acids or enzymes, resulting in the release of glucose and 8-hydroxypinoresinol. Additionally, it may participate in oxidation-reduction reactions due to the presence of hydroxyl groups, which can affect its stability and bioactivity .

Research indicates that 8-hydroxypinoresinol 4'-glucoside exhibits several significant biological activities:

  • Cytotoxicity: It has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent .
  • Antioxidant Properties: The compound demonstrates strong antioxidant activity, which is beneficial in combating oxidative stress and related diseases .
  • Vasodilatory Effects: Studies have indicated that it may promote vasodilation, contributing to cardiovascular health by improving blood flow .
  • Potassium Channel Blocker: Notably, it has been identified as a novel blocker of the Kv1.5 potassium channel, which could have implications for cardiac health and arrhythmia treatment .

The primary method for synthesizing 8-hydroxypinoresinol 4'-glucoside involves extraction from Valeriana officinalis. This process typically includes:

  • Extraction: The dried plant material is subjected to solvent extraction (e.g., methanol or ethanol) to isolate the desired compounds.
  • Purification: The extract is then purified using chromatographic techniques such as silica gel column chromatography.
  • Characterization: The isolated compound is characterized through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .

Interaction studies have focused on the compound's effects on various receptors and channels:

  • GABA Receptors: It has been studied for its interaction with GABA(A) receptors, indicating potential anxiolytic effects.
  • Adenosine Receptors: Research shows that it acts as a partial agonist at A(1) adenosine receptors, which may influence neuroprotective mechanisms.
  • Potassium Channels: As a Kv1.5 channel blocker, it could play a role in managing cardiac arrhythmias by stabilizing heart rhythms .

Several compounds share structural similarities with 8-hydroxypinoresinol 4'-glucoside. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
PinoresinolLignanExhibits antioxidant properties; less potent than 8-hydroxypinoresinol 4'-glucoside.
SecoisolariciresinolLignanKnown for anti-inflammatory effects; structurally similar but with different bioactivity.
Lignans from Valeriana jatamansiLignanAntioxidant properties; includes various derivatives but differs in potency and specific actions.

Uniqueness of 8-Hydroxypinoresinol 4'-Glucoside

What sets 8-hydroxypinoresinol 4'-glucoside apart from these similar compounds is its specific activity as a Kv1.5 channel blocker and its dual role as both an antioxidant and a potential anxiolytic agent. Its unique combination of properties makes it a promising candidate for further research in pharmacological applications targeting cardiovascular and neurological health .

XLogP3

-0.6

Dates

Modify: 2024-04-14

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